molecular formula C11H21NO2S B1312362 Tert-butyl 4-(methylthio)piperidine-1-carboxylate CAS No. 208245-69-6

Tert-butyl 4-(methylthio)piperidine-1-carboxylate

Cat. No. B1312362
M. Wt: 231.36 g/mol
InChI Key: RBSTYDJFVDTJPH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylthio)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO2S. It is also known by other synonyms such as 1-Boc-4-(methylthio)piperidine . This compound has gained attention in the scientific community due to its potential applications.

Scientific Research Applications

Synthesis of Key Intermediates

Tert-butyl 4-(methylthio)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. For instance, it has been utilized in the synthesis of Vandetanib intermediates, demonstrating its importance in the pharmaceutical industry for developing cancer therapies (Min Wang et al., 2015). Another example includes its role in synthesizing crizotinib intermediates, highlighting its contribution to creating treatments for diseases like cancer (D. Kong et al., 2016).

Structural and Chemical Studies

The compound's structure and reactivity have been explored in various studies. For example, its reaction with methylhydrazine to form compounds with a 1-methyl-1H-pyrazol-5-yl substituent was investigated, providing insights into its chemical behavior and potential for creating more complex molecules (D. Richter et al., 2009).

Anticorrosive Applications

Interestingly, tert-butyl 4-(methylthio)piperidine-1-carboxylate derivatives have been studied for their anticorrosive properties on carbon steel in acidic environments. This demonstrates the compound's versatility, extending its utility beyond pharmaceuticals to materials science (B. Praveen et al., 2021).

Synthesis of Piperidine Derivatives

The compound is instrumental in synthesizing diverse piperidine derivatives, serving as a precursor for the development of novel synthetic pathways. This is crucial for advancing synthetic organic chemistry and developing new therapeutic agents (A. I. Moskalenko et al., 2014).

Role in Kinase Inhibitor Synthesis

It has also been a part of the synthesis pathway for kinase inhibitors, underscoring its role in creating compounds with significant therapeutic potential, especially in the context of treating chronic diseases such as rheumatoid arthritis and psoriasis (John Y. L. Chung et al., 2006).

properties

IUPAC Name

tert-butyl 4-methylsulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-7-5-9(15-4)6-8-12/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSTYDJFVDTJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453497
Record name tert-butyl 4-(methylthio)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(methylthio)piperidine-1-carboxylate

CAS RN

208245-69-6
Record name 1,1-Dimethylethyl 4-(methylthio)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208245-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl 4-(methylthio)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate (12.5 g), methylmercaptan sodium salt (3.31 g), tetra-n-butylammonium iodide (1.66 g) and tetrahydrofuran (50 mL) was stirred at room temperature for 72 hrs. The insoluble material was filtered through celite and the filtrate was concentrated. The residue was subjected to silica gel column chromatography, and tert-butyl 4-(methylthio)piperidine-1-carboxylate was obtained as a colorless oil from a fraction eluted with ethyl acetate-hexane (1:4, volume ratio) (6.89 g, yield 67%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
catalyst
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (1.015 g), sodium thiomethoxide (635 mg) was heated to 80° C. in dimethylformamide (10 mL). After 4 h, the reaction mixture was diluted with water, extracted with ethyl acetate, dried (MgSO4), filtered and concentrated in vacuo and then purified by flash chromatography to give 4-methylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester (600 mg). To a solution of 4-methylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester (600 mg) in chloroform (15 mL) was added mCPBA (1.46 g). After stirring for 2 days, the reaction mixture was diluted with dichloromethane, washed with sodium bicarbonate solution, dried (MgSO4) and the solvent removed in vacuo to yield 4-methanesulfonyl-piperidine-1-carboxylic acid tert-butyl ester (505 mg) as a white solid. Treatment of this compound with HCl in dichloromethane/methanol yielded 4-(methylsulfonyl)piperidine, which was isolated as the hydrochloride salt.
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
635 mg
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reactant
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Quantity
10 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

A solution of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (2.0 g, 7.2 mmol) and sodium thiomethoxide (1.0 g, 14.4 mmol) in methanol (30 mL) was refluxed for 15 h and then concentrated. The residue was partitioned between water and ethyl acetate. The aqueous layer was extracted twice with ethyl acetate and the combined organic extracts washed with brine, dried over sodium sulfate, filtered and concentrated. Column chromatography on silica (3% ethyl acetate in hexanes) afforded tert-butyl 4-(methylthio)piperidine-1-carboxylate (0.98 g, 58% yield) as a colorless oil. MS (EI) for C11H21NO2S: 231 (M+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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